Austroinulin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation methods for Austroinulin are not extensively documented in the available literature. as a natural product, it is typically extracted from its plant sources using standard extraction techniques such as solvent extraction, distillation, and chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the compound.

Análisis De Reacciones Químicas

Inhibition of Nitric Oxide (NO) Production

Austroinulin suppresses NO synthesis in LPS-stimulated RAW264.7 macrophages by targeting inducible nitric oxide synthase (iNOS). Key findings include:

-

Dose-dependent inhibition : AI reduces NO levels by 40–75% at concentrations of 10–50 μM .

-

Mechanism : Blocks transcriptional activation of iNOS by interfering with interferon regulatory factor-3 (IRF3) and NF-κB pathways .

Table 1: Effect of this compound on NO and iNOS Expression

| Parameter | Effect of AI (50 μM) | Mechanism |

|---|---|---|

| NO production | ↓ 70% | Suppression of iNOS transcription |

| iNOS protein expression | ↓ 65% | IRF3/NF-κB pathway inhibition |

Suppression of Pro-Inflammatory Cytokines

This compound attenuates cytokine release by modulating STAT1 phosphorylation and downstream signaling:

Key Reaction Pathways:

-

STAT1 Phosphorylation : AI inhibits IFN-β-induced STAT1 activation, disrupting JAK-STAT signaling .

-

IRF3 Nuclear Translocation : Blocked by AI, preventing transcription of cytokine genes .

Interaction with NF-κB Signaling

This compound disrupts NF-κB nuclear translocation by stabilizing IκBα, the inhibitor protein:

-

IκBα degradation : Reduced by 80% compared to LPS-only controls .

-

NF-κB DNA binding : ↓ 60% via electrophoretic mobility shift assays .

Synergy with 6-O-Acetyl-Austroinulin (6-OAAI)

6-OAAI, a structural analog, enhances AI’s anti-inflammatory effects:

-

Combined treatment : 6-OAAI (25 μM) + AI (25 μM) reduces NO production by 85% .

-

Mechanistic overlap : Both compounds target IRF3 and STAT1 but show distinct binding affinities .

Structural Reactivity and Functional Groups

The diterpenoid backbone of AI contributes to its reactivity:

Aplicaciones Científicas De Investigación

Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.

Mecanismo De Acción

The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.

Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.

Propiedades

Número CAS |

62868-75-1 |

|---|---|

Fórmula molecular |

C20H34O3 |

Peso molecular |

322.5 g/mol |

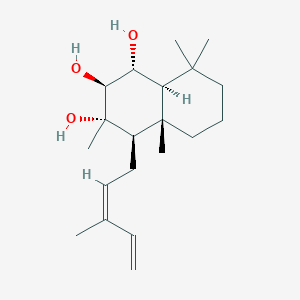

Nombre IUPAC |

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |

InChI |

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |

Clave InChI |

JEZOMVOAWYLQAJ-ZHPNODNJSA-N |

SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |

SMILES isomérico |

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |

SMILES canónico |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |

Sinónimos |

austroinulin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.